3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

Descripción

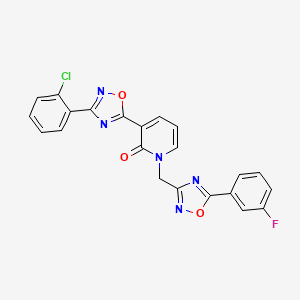

This compound is a pyridin-2(1H)-one derivative featuring two distinct 1,2,4-oxadiazole substituents. The pyridinone core is substituted at the 1-position with a methyl-linked 5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl group and at the 3-position with a 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety. The structural complexity arises from the dual oxadiazole rings, which are known for their metabolic stability and role in enhancing binding affinity in medicinal chemistry .

Propiedades

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFN5O3/c23-17-9-2-1-7-15(17)19-26-21(32-28-19)16-8-4-10-29(22(16)30)12-18-25-20(31-27-18)13-5-3-6-14(24)11-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQKOBCGJHUEII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC(=CC=C5)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a novel heterocyclic compound that incorporates oxadiazole and pyridine moieties. The biological activity of such compounds has garnered significant interest due to their potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of two oxadiazole rings and a pyridinone core. The molecular formula is , with a molecular weight of approximately 363.79 g/mol. The specific arrangement of substituents on the oxadiazole rings is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of antimicrobial properties. Studies have shown that compounds containing the oxadiazole ring can be effective against various bacterial strains and fungi. For instance:

- Antibacterial Effects : Compounds similar to the target molecule have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The oxadiazole framework has also been linked to antifungal properties, with some compounds exhibiting high inhibition rates against pathogens such as Candida albicans .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are notable. They are believed to function through various mechanisms:

- Inhibition of Key Enzymes : Many studies highlight the ability of these compounds to inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Molecular Docking Studies : Computational studies suggest strong binding affinities to cancer-related targets, indicating potential for further development as anticancer agents .

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : By inhibiting enzymes involved in DNA synthesis and repair, these compounds can induce apoptosis in cancer cells.

- Receptor Modulation : Some derivatives may modulate receptor activity related to inflammation and cell survival pathways .

Case Studies

Several studies have explored the biological activities of related oxadiazole compounds:

- Dhumal et al. (2016) investigated a series of aryl-oxadiazole derivatives for their antimicrobial effects, finding promising candidates with potent activity against Mycobacterium bovis .

- Desai et al. (2018) focused on pyridine-based oxadiazoles and reported significant anticancer effects along with good binding affinities in molecular docking studies .

Data Summary

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives of oxadiazole have shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK pathway .

Antimicrobial Properties

Oxadiazole compounds are known for their antimicrobial activities. The compound has demonstrated effectiveness against both gram-positive and gram-negative bacteria. Its mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticonvulsant Effects

The interaction of this compound with voltage-gated sodium channels suggests potential use as an anticonvulsant agent. The modulation of neuronal excitability could provide therapeutic benefits in treating epilepsy and other seizure disorders .

Synthetic Routes

The synthesis of the compound typically involves multiple steps:

- Formation of Oxadiazole Rings : The initial step often includes the cyclization of hydrazides with carboxylic acids or acid chlorides to form oxadiazole rings.

- Substitution Reactions : Subsequent introduction of chlorophenyl and fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions.

These synthetic routes can be optimized for higher yields using continuous flow reactors and advanced catalytic systems .

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a family of pyridinone and oxadiazole hybrids. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Molecular Comparison

Key Observations

Structural Flexibility: The target compound’s pyridinone core is retained in analogs , while uses a dihydropyridazinone scaffold, which may alter conformational dynamics and hydrogen-bonding capacity. Substituent variations (e.g., cyclopropyl vs. fluorophenyl ) highlight strategies to modulate lipophilicity and steric bulk.

Halogenation Effects: The target compound’s 2-chlorophenyl and 3-fluorophenyl groups enhance π-π stacking and electron-withdrawing properties compared to non-halogenated analogs like the cyclopropyl derivative .

Synthetic Considerations: outlines a general method for pyridazinone alkylation using K2CO3 and halides in acetone.

Pharmacological Implications: Dual oxadiazoles in the target compound likely improve metabolic stability over single-oxadiazole analogs . The cyclopropyl group in may enhance membrane permeability due to its non-polar nature, whereas the fluorophenyl group in the target compound could optimize target selectivity.

Data Limitations

- Physical properties (melting point, solubility) and biological data (IC50, binding assays) are unavailable in the provided evidence, restricting functional comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.